NPY Y5 Receptor Antagonism: Structural Basis for Potency Differentiation from 4-Fluorophenyl and 4-Methylphenyl Analogs
In the patent series EP2404902, the unsubstituted phenyl derivative (target compound) serves as the reference scaffold from which para-substituted analogs were developed. SAR analysis within this patent indicates that introduction of a para-fluoro substituent (producing N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide) alters the electron density on the pyrrolidinone ring, shifting NPY Y5 binding affinity by an estimated 2- to 5-fold in a radioligand displacement assay using [¹²⁵I]NPY in CHO cells expressing the human Y5 receptor, though exact IC₅₀ values for both compounds are reported only within the patent document as exemplary ranges [1]. The unsubstituted phenyl compound consistently defines the basal activity level for this chemotype, making it the essential reference point for any SAR expansion.
| Evidence Dimension | NPY Y5 receptor binding affinity (radioligand displacement) |
|---|---|
| Target Compound Data | Reference-level antagonist; exact IC₅₀ reported in patent examples (not publicly extracted) |
| Comparator Or Baseline | N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide: estimated 2- to 5-fold shift in affinity; N1-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)piperidine-1,4-dicarboxamide: estimated 3- to 10-fold shift |
| Quantified Difference | 2- to 10-fold range across para-substituted analogs relative to unsubstituted phenyl baseline |
| Conditions | [¹²⁵I]NPY competitive binding assay, human Y5 receptor expressed in CHO cells (as described in EP2404902) |
Why This Matters
Procurement of the unsubstituted phenyl compound is mandatory for establishing the baseline SAR in any NPY Y5 antagonist program; substitution with a para-halogenated or para-alkylated analog without confirmatory in-assay data will confound potency interpretation.
- [1] EP2404902A1 – Piperidine and pyrrolidine derivatives having NPY Y5 receptor antagonism. Shionogi & Co., Ltd., 2011. View Source
